molecular formula C13H17N3O3S B3790820 N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(methylthio)methyl]-2-furamide

N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(methylthio)methyl]-2-furamide

Cat. No.: B3790820
M. Wt: 295.36 g/mol
InChI Key: OELJTJAJYUMOIV-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are a class of heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are known to be a significant pharmacophore, frequently found in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method has been developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms . The electronegativities of nitrogen and oxygen make oxadiazoles possess hydrogen bond acceptor properties .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a specific 1,2,4-oxadiazole compound can vary widely depending on its specific structure. For example, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine, a related compound, is a solid with a molecular weight of 155.20 .

Mechanism of Action

The mechanism of action of 1,2,4-oxadiazoles can vary widely depending on their specific chemical structure and the biological target they interact with. Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-oxadiazole compound can vary widely depending on its specific structure. For example, N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine has been classified as Acute Tox. 4 Oral according to GHS07, indicating that it may be harmful if swallowed .

Future Directions

The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicinal chemistry, materials science, and agrochemistry .

Properties

IUPAC Name

N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-(methylsulfanylmethyl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-4-16(7-12-14-9(2)15-19-12)13(17)11-6-5-10(18-11)8-20-3/h5-6H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELJTJAJYUMOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C)C(=O)C2=CC=C(O2)CSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(methylthio)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(methylthio)methyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(methylthio)methyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(methylthio)methyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(methylthio)methyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-[(methylthio)methyl]-2-furamide

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